2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound notable for its unique structural features, including an imidazole ring and a boronate ester functional group. This compound is classified under organoboron compounds due to the presence of the boron atom in its structure. Its molecular formula is C14H18BN3O2, with a molecular weight of 271.12 g/mol. It is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry.
The synthesis of 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-boron bonds under mild conditions.
The general procedure includes:
The molecular structure of 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features:
Property | Value |
---|---|
Molecular Formula | C14H18BN3O2 |
Molecular Weight | 271.12 g/mol |
IUPAC Name | 2-(1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI Key | QABHFJLOSGQKKY-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3 |
The compound can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves:
The compound is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific applications:
This compound's unique structure and reactivity make it a valuable tool in various fields of chemical research and development.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0